molecular formula C14H11ClN2O2S B5885426 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide CAS No. 6590-55-2

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5885426
CAS RN: 6590-55-2
M. Wt: 306.8 g/mol
InChI Key: PHFGRGZVSFOFGI-UHFFFAOYSA-N
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Description

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its various biological applications. CTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a critical enzyme involved in the regulation of insulin signaling pathways.

Scientific Research Applications

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential use in the treatment of obesity, metabolic disorders, and neurodegenerative diseases.

Mechanism of Action

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a potent inhibitor of PTP1B, which is a critical enzyme involved in the regulation of insulin signaling pathways. By inhibiting PTP1B, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide can increase insulin sensitivity and improve glucose metabolism. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to increase energy expenditure and reduce body weight in animal models of obesity. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling pathways. 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize and has good stability. However, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. One potential direction is the development of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide analogs with improved solubility and bioavailability. Another direction is the study of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in human clinical trials to evaluate its potential therapeutic applications. Additionally, 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the mechanisms of action of 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide could be further elucidated to better understand its biological effects.

Synthesis Methods

3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide can be synthesized by the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 2-aminophenol to form 3-chloro-N-(2-hydroxyphenyl)benzamide. The final step involves the reaction of 3-chloro-N-(2-hydroxyphenyl)benzamide with thiocarbonyldiimidazole to form 3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide.

properties

IUPAC Name

3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-10-5-3-4-9(8-10)13(19)17-14(20)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFGRGZVSFOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984374
Record name 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid

CAS RN

6590-55-2
Record name 3-Chloro-N-{[(2-hydroxyphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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